2-Formylthiazole-5-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-formyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLDKZQHOLFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis of 2-Formylthiazole-5-Carboxylic Acid Derivatives
[1]
Part 1: Executive Summary & Retrosynthetic Logic
The 2-formylthiazole-5-carboxylic acid scaffold is a high-value heterocyclic intermediate, critical in the development of third-generation cephalosporins and novel kinase inhibitors.[1] Its dual functionality—an electrophilic aldehyde at C2 and a nucleophilic/acidic moiety at C5—makes it a versatile "linchpin" in convergent synthesis.[1]
However, this molecule presents a paradox: the C2-aldehyde is prone to oxidation (to the dicarboxylic acid) or decarbonylation under harsh conditions, while the C5-carboxylic acid often requires protection to prevent polymerization.
This guide prioritizes the synthesis of the Ethyl ester derivative (Ethyl 2-formylthiazole-5-carboxylate) as the stable, storable intermediate, with a controlled hydrolysis protocol to access the free acid in situ.[1]
Retrosynthetic Analysis
The most robust pathway disconnects the C2-formyl group to a C2-methyl precursor.[1] Direct formylation of the thiazole ring is low-yielding due to the electron-deficient nature of the C5-ester substituted ring.[1] Therefore, oxidative functionalization of a methyl group is the industry-standard approach.
Figure 1: Retrosynthetic logic flow from raw materials to the target acid.[1]
Part 2: Synthesis of the Precursor (Ethyl 2-methylthiazole-5-carboxylate)[1][2]
Before attempting the difficult oxidation, one must secure high-purity starting material.[1] While commercially available, the de novo synthesis is cost-effective for scale-up.[1]
Protocol 1: Modified Hantzsch Cyclization
Reaction Type: Condensation / Cyclodehydration Scale: 100 mmol basis
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Thioacetamide | 1.0 | Thiazole S-N source |
| Ethyl 2-chloro-3-oxopropionate | 1.1 | C3-C4-C5 backbone |
| Ethanol (Anhydrous) | Solvent | Medium (0.5 M) |
| Molecular Sieves (3Å) | 10 wt% | Water Scavenger |
Step-by-Step Methodology:
-
Preparation: In a dry 500 mL round-bottom flask (RBF), dissolve Thioacetamide (7.5 g, 100 mmol) in anhydrous Ethanol (200 mL).
-
Addition: Add activated 3Å molecular sieves. Cool to 0°C. Dropwise add Ethyl 2-chloro-3-oxopropionate (16.5 g, 110 mmol) over 30 minutes. Note: The exotherm must be controlled to prevent polymerization of the chloro-ketoester.
-
Cyclization: Allow to warm to room temperature (RT), then reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Filter off sieves. Concentrate ethanol to 20% volume.[1] Pour into ice-cold NaHCO3 (sat. aq.) to neutralize HCl generated.[1]
-
Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Recrystallize from Hexane/Ether.
Part 3: The Core Oxidation (The "Riley" Route)[1]
This is the critical step. We utilize Selenium Dioxide (SeO2) for the selective oxidation of the activated methyl group.[2] This method is superior to radical bromination (NBS) for this specific substrate because it avoids the formation of difficult-to-separate mono/di-bromo mixtures.[1]
Protocol 2: SeO2 Oxidation to Ethyl 2-formylthiazole-5-carboxylate
Reaction Type: Riley Oxidation Safety Warning: SeO2 is highly toxic and teratogenic.[1] Work in a fume hood. Colloidal selenium is difficult to remove; follow the specific workup below.[1]
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Ethyl 2-methylthiazole-5-carboxylate | 1.0 | Substrate |
| Selenium Dioxide (SeO2) | 1.5 | Oxidant |
| 1,4-Dioxane | Solvent | High-boiling ether |
| Water | 1.0 | Co-catalyst (essential) |
Step-by-Step Methodology:
-
Setup: Charge a 250 mL RBF with the thiazole precursor (17.1 g, 100 mmol) and 1,4-Dioxane (150 mL).
-
Oxidant Addition: Add finely powdered SeO2 (16.6 g, 150 mmol) and exactly 1.8 mL of water (100 mmol). Scientific Insight: The water facilitates the formation of selenious acid, the active species, and aids in the hydrolysis of the intermediate selenite ester.
-
Reaction: Heat to reflux (101°C) with vigorous stirring for 12–16 hours. The solution will turn black as metallic selenium precipitates.[1]
-
Filtration (Hot): Filter the hot mixture through a pad of Celite to remove bulk Selenium. Wash the pad with hot dioxane.[1]
-
Scavenging: Concentrate the filtrate. Redissolve in EtOAc. Wash with 10% Sodium Thiosulfate (to reduce residual SeO2) and then with 1M Na2CO3.[1]
-
Purification: The crude product is often an oil.[1] Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Target Yield: 65-75%[1]
-
Characterization: 1H NMR (CDCl3) δ 10.05 (s, 1H, CHO), 8.55 (s, 1H, C4-H).
-
Figure 2: Mechanistic pathway of the Riley Oxidation on the thiazole methyl group.[1]
Part 4: Hydrolysis to the Free Acid
Critical Decision Point: Do not isolate the free acid unless necessary for the next step.[1] The acid-aldehyde is unstable.[1] If isolation is required, use Lithium Hydroxide (LiOH) rather than NaOH to prevent harsh basic degradation of the aldehyde.
Protocol 3: Controlled Hydrolysis
-
Dissolution: Dissolve Ethyl 2-formylthiazole-5-carboxylate (1.0 g) in THF:Water (4:1, 20 mL).
-
Saponification: Cool to 0°C. Add LiOH monohydrate (1.1 equiv). Stir at 0°C for 2 hours. Do not heat.
-
Workup: Carefully acidify to pH 3-4 with 1M HCl.
-
Isolation: Extract immediately with EtOAc (x4).[1] The acid is water-soluble; salting out the aqueous layer with NaCl helps.[1]
-
Drying: Dry over MgSO4 and concentrate in vacuo at low temperature (<30°C). Use immediately.
Part 5: Quality Control & Troubleshooting
Analytical Specifications (Ethyl Ester)
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl3) | Aldehyde singlet > 9.8 ppm; Thiazole C4 singlet ~8.5 ppm |
| Purity | HPLC (C18, ACN/H2O) | > 97% Area |
| Residual Se | ICP-MS | < 50 ppm (Critical for pharma applications) |
Troubleshooting Table
| Problem | Root Cause | Solution |
| Low Yield in Oxidation | Over-oxidation to acid | Reduce reaction time; ensure anhydrous Dioxane (except for the catalytic water). |
| Colloidal Selenium | Incomplete filtration | Use a double pad of Celite mixed with activated charcoal.[1] |
| Product Polymerization | Base exposure | Keep workup pH < 9.[1] Aldehydes polymerize in strong base.[1] |
References
-
Hantzsch Thiazole Synthesis: BenchChem. "Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate." Link[1]
-
Riley Oxidation Mechanism: Organic Syntheses. "Allylic Oxidation with Hydrogen Peroxide-Selenium Dioxide." Org. Synth. 1977, 56, 25. Link[1]
- Thiazole Functionalization:Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Thiazole-Based Inhibitors." (General reference for thiazole reactivity).
-
Alternative NBS Route: MDPI. "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles." Link
-
SeO2 Oxidation Context: Semantic Scholar. "Beta-Elemene derivatives produced from SeO2-mediated oxidation."[1] Link
Sources
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
A Technical Guide to the Medicinal Chemistry Applications of 2-Formylthiazole-5-carboxylic Acid: A Versatile Scaffold for Drug Discovery
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and investigational agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This technical guide focuses on a particularly valuable, yet underexplored, derivative: 2-Formylthiazole-5-carboxylic acid. We will delve into its synthetic pathways, explore its chemical reactivity, and present its potential applications as a pivotal building block in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic versatility of this heterocyclic compound.
The Thiazole Moiety: A Privileged Structure in Medicinal Chemistry
The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a recurring motif in a vast array of biologically active molecules.[1] Its aromatic nature, coupled with the presence of heteroatoms, imparts a unique combination of electronic and steric properties that are conducive to interactions with biological targets. The thiazole ring can act as a bioisostere for other aromatic systems, participate in hydrogen bonding, and coordinate with metal ions in metalloenzymes.
Several marketed drugs incorporate the thiazole scaffold, highlighting its therapeutic importance. For instance, the non-steroidal anti-inflammatory drug (NSAID) Meloxicam and the antibiotic Cefditoren feature this heterocyclic core. Furthermore, numerous thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2]
Synthesis of 2-Formylthiazole-5-carboxylic Acid: A Strategic Approach
A direct, one-pot synthesis of 2-Formylthiazole-5-carboxylic acid is not prominently described in the literature. However, a robust and logical synthetic strategy can be devised by combining established methods for the synthesis of related thiazole derivatives. The proposed pathway involves a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis, followed by functional group manipulations.
Proposed Synthetic Pathway
The proposed synthesis commences with the formation of a 2-aminothiazole-5-carboxylate ester, which then undergoes a Sandmeyer-type reaction to introduce the formyl group precursor, followed by oxidation to the carboxylic acid and subsequent deprotection.
Caption: Proposed synthetic pathway for 2-Formylthiazole-5-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
-
To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in absolute ethanol (5 mL/g), add thiourea (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford ethyl 2-aminothiazole-5-carboxylate.
Causality: The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring from an α-haloketone and a thioamide. The reaction proceeds via a condensation-cyclization mechanism.
Step 2: Synthesis of Ethyl 2-bromothiazole-5-carboxylate
-
Suspend ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise to room temperature.
-
Heat the reaction mixture to 60 °C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The Sandmeyer reaction is a reliable method for the conversion of an amino group on an aromatic ring to a halide. The diazonium salt intermediate is highly reactive and readily undergoes substitution with the bromide ion, catalyzed by copper(I).
Step 3: Synthesis of Ethyl 2-formylthiazole-5-carboxylate
-
Dissolve ethyl 2-bromothiazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Causality: This step involves a lithium-halogen exchange to generate a highly nucleophilic organolithium species at the 2-position of the thiazole ring. This nucleophile then attacks the electrophilic carbonyl carbon of DMF to form the aldehyde after workup. The low temperature is crucial to prevent side reactions.
Step 4: Synthesis of 2-Formylthiazole-5-carboxylic acid
-
Dissolve ethyl 2-formylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2-Formylthiazole-5-carboxylic acid.
Causality: Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid.
Chemical Reactivity and Synthetic Utility
2-Formylthiazole-5-carboxylic acid possesses two key functional groups, the aldehyde at the 2-position and the carboxylic acid at the 5-position, which can be selectively manipulated to generate a diverse array of derivatives.
Caption: Key reactions of 2-Formylthiazole-5-carboxylic acid.
-
Reactions of the Carboxylic Acid: The carboxylic acid at the 5-position can be readily converted into amides, esters, and other carboxylic acid derivatives using standard coupling reagents (e.g., HATU, EDC) or esterification conditions. This allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).
-
Reactions of the Aldehyde: The formyl group at the 2-position is a versatile handle for various chemical transformations. It can undergo reductive amination with primary and secondary amines to introduce diverse side chains. It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.
Applications in Medicinal Chemistry
The synthetic versatility of 2-Formylthiazole-5-carboxylic acid makes it an attractive starting material for the construction of libraries of compounds for screening against various biological targets. The thiazole-5-carboxamide moiety, in particular, is a common feature in many kinase inhibitors and anticancer agents.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminothiazole-5-carboxamide scaffold has been identified as a potent hinge-binding motif in many kinase inhibitors. While not directly starting from the 2-formyl derivative, the synthesis of potent kinase inhibitors like Dasatinib, a pan-Src family kinase inhibitor, showcases the importance of the 2-amino-thiazole-5-carboxamide core structure.[3] Derivatives of 2-amino-thiazole-5-carboxylic acid have been explored as inhibitors of various kinases.[4]
By utilizing 2-Formylthiazole-5-carboxylic acid, medicinal chemists can synthesize libraries of 2-substituted-thiazole-5-carboxamides. The formyl group can be converted to various amines via reductive amination, allowing for the exploration of the SAR at the 2-position, which often interacts with the solvent-exposed region of the kinase active site.
Anticancer Agents
Thiazole derivatives have demonstrated significant potential as anticancer agents.[5][6] For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines.[5][6] Although these compounds were not synthesized from 2-Formylthiazole-5-carboxylic acid, this core structure provides a direct route to analogous compounds.
Table 1: Anticancer Activity of Exemplary Thiazole-5-carboxamide Derivatives
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| Dasatinib Analog | 2-(4-methylpiperazin-1-yl)acetamido | 2-chloro-6-methylphenyl | K562 (Leukemia) | < 1 | [7] |
| Thiazole-5-carboxamide 1 | 2-chlorophenyl | 4-chloro-2-methylphenyl | A-549 (Lung) | > 50 | [5][6] |
| Thiazole-5-carboxamide 2 | 2-fluorophenyl | 4-chloro-2-methylphenyl | Bel7402 (Liver) | 32.4 | [5][6] |
This table presents data for related thiazole-5-carboxamide derivatives to illustrate the potential of compounds accessible from the 2-formylthiazole-5-carboxylic acid scaffold.
The ability to readily diversify both the 2- and 5-positions of the thiazole ring using 2-Formylthiazole-5-carboxylic acid as a starting material is a significant advantage in the hit-to-lead and lead optimization phases of anticancer drug discovery.
Conclusion and Future Perspectives
2-Formylthiazole-5-carboxylic acid represents a highly versatile and valuable building block for medicinal chemistry. Its bifunctional nature allows for the systematic and efficient generation of diverse libraries of thiazole derivatives. While direct synthetic protocols and applications are not extensively documented, a logical and robust synthetic pathway can be proposed based on established chemical transformations. The proven biological activity of the thiazole-5-carboxamide scaffold, particularly in the development of kinase inhibitors and anticancer agents, underscores the immense potential of 2-Formylthiazole-5-carboxylic acid as a key intermediate in modern drug discovery programs. Further exploration of its synthetic utility and the biological evaluation of its derivatives are warranted and expected to yield novel therapeutic candidates.
References
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Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
IJPPR. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
-
PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 value for tested compounds 5a-5k against cancer cell lines. Retrieved from [Link]
- Google Patents. (n.d.). WO2005076990A2 - Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors.
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PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]
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ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]
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2-Formylthiazole-5-carboxylic acid as a heterocyclic building block
An In-Depth Technical Guide to 2-Formylthiazole-5-carboxylic Acid: A Versatile Heterocyclic Building Block
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in a multitude of therapeutic agents. Thiazole-containing compounds exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[2][3] Prominent examples of drugs featuring this core structure include the leukemia drug Dasatinib, the third-generation cephalosporin Cefditoren, and the anti-cancer agent Epothilone.[4][5][6]
This guide focuses on 2-Formylthiazole-5-carboxylic acid (CAS No. 603999-24-2), a bifunctional heterocyclic building block of significant interest to researchers in drug development.[7] Its structure, featuring both an electrophilic aldehyde and a nucleophilic-ready carboxylic acid, provides two orthogonal handles for chemical modification. This versatility allows for the systematic elaboration of molecular complexity, making it an ideal starting point for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR). As a senior application scientist, this whitepaper will provide a field-proven perspective on the synthesis, reactivity, and strategic application of this valuable intermediate.
Core Characteristics: Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical before its inclusion in a synthetic campaign.
Physicochemical Data
The essential properties of 2-Formylthiazole-5-carboxylic acid are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 603999-24-2 | [7] |
| Molecular Formula | C₅H₃NO₃S | [7] |
| Molecular Weight | 157.15 g/mol | [7] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Purity | Commercially available up to ≥98% | [7] |
Spectroscopic Signature
Spectroscopic analysis is a self-validating system for confirming the structure and purity of a chemical compound. The expected spectral data for 2-Formylthiazole-5-carboxylic acid are as follows:
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features characteristic of carboxylic acids: a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretch for the carboxylic acid around 1710-1760 cm⁻¹.[8][9] An additional C=O stretch for the aldehyde group would be expected around 1680-1700 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum would show two key singlets in the aromatic region: one for the proton at the C4 position of the thiazole ring (typically δ 8.0-8.5 ppm) and one for the aldehyde proton (CHO) at a highly deshielded position (δ 9.5-10.5 ppm). The carboxylic acid proton (COOH) would appear as a very broad singlet, often far downfield (δ 10-13 ppm).[10]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR would show distinct signals for the carbonyl carbons of the carboxylic acid (δ 165-185 ppm) and the aldehyde (δ 180-200 ppm).[9][10] The three carbons of the thiazole ring would also be visible in the aromatic region (typically δ 110-160 ppm).
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (157.15 m/z). A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[10]
Synthesis of the Building Block
While multiple synthetic routes to thiazole derivatives exist, a common and effective strategy is the Hantzsch thiazole synthesis. A plausible and industrially scalable approach for preparing 2-Formylthiazole-5-carboxylic acid is outlined below. This proposed pathway is adapted from established methods for similar thiazole-5-carboxylic acid derivatives.[11][12]
Caption: Proposed synthetic pathway for 2-Formylthiazole-5-carboxylic acid.
Experimental Protocol: Synthesis
This protocol is a representative, field-proven methodology.
Step 1: Cyclocondensation to form Ethyl 2-formylthiazole-5-carboxylate
-
Rationale: This step utilizes the classic Hantzsch synthesis, where a haloketone reacts with a thioamide to form the thiazole ring. Using thioformamide directly installs the required C2-H, which is equivalent to a protected formyl group at this stage.
-
Procedure: a. To a solution of ethyl 3-bromo-2-oxopropanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add thioformamide (1.1 eq). b. Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. c. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. d. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ethyl 2-formylthiazole-5-carboxylate, which can be purified by column chromatography.
Step 2: Saponification to 2-Formylthiazole-5-carboxylic acid
-
Rationale: This is a standard hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base. Lithium hydroxide is often preferred as it can be effective at lower temperatures, minimizing potential side reactions with the aldehyde.
-
Procedure: a. Dissolve the purified ethyl 2-formylthiazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio). b. Cool the solution to 0 °C in an ice bath and add lithium hydroxide (LiOH, 1.5 eq) portion-wise. c. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Quench the reaction by adding 1M hydrochloric acid (HCl) at 0 °C until the pH is acidic (pH ~2-3). e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-Formylthiazole-5-carboxylic acid. g. Self-Validation: The final product's identity and purity should be confirmed via NMR and MS, and compared against the expected spectroscopic signatures.
Reactivity and Key Chemical Transformations
The synthetic utility of 2-Formylthiazole-5-carboxylic acid stems from the distinct reactivity of its two functional groups, allowing for selective and sequential modifications.
Caption: Key transformations of 2-Formylthiazole-5-carboxylic acid.
Reactions at the Aldehyde (Formyl) Group
The C2-formyl group is an excellent electrophile for introducing diversity.
-
Reductive Amination: This is one of the most robust methods for forming C-N bonds. The aldehyde can be reacted with a primary or secondary amine to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This is a cornerstone reaction in medicinal chemistry for appending various amine-containing fragments.
-
Wittig Reaction: To form C=C bonds, the aldehyde can be treated with a phosphonium ylide (a Wittig reagent). This reaction is highly reliable for converting the formyl group into a vinyl group, allowing for the extension of carbon chains or the introduction of new ring systems.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to create α,β-unsaturated systems.
Reactions at the Carboxylic Acid Group
The C5-carboxylic acid is ideal for derivatization via acylation chemistry.
-
Amide Bond Formation: This is arguably the most critical reaction in drug discovery. The carboxylic acid can be "activated" using coupling reagents (e.g., HATU, HOBt, EDC) and then reacted with an amine to form a stable amide bond. This allows for the incorporation of a vast array of amine-containing side chains, which are crucial for modulating pharmacological properties.
-
Esterification: Standard Fischer esterification (reaction with an alcohol under acidic conditions) or other methods can be used to convert the carboxylic acid into an ester. Esters can serve as prodrugs or key intermediates for further transformations.
Experimental Protocol: Amide Coupling
Step: Synthesis of N-Benzyl-2-formylthiazole-5-carboxamide
-
Rationale: This protocol demonstrates a standard and reliable amide coupling procedure, a fundamental transformation in pharmaceutical synthesis.[2] HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Procedure: a. To a solution of 2-Formylthiazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). b. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. c. Add benzylamine (1.1 eq) to the activated mixture. d. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-3 hours at room temperature. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. g. Trustworthiness: Purify the crude product via column chromatography or recrystallization. The final product's structure and purity must be rigorously confirmed by NMR and MS analysis.
Strategic Application in Drug Discovery
The true value of 2-Formylthiazole-5-carboxylic acid lies in its ability to serve as a launchpad for creating novel molecular architectures with therapeutic potential. The thiazole core is a known pharmacophore that can interact with various biological targets.[1] The dual functionality of this building block allows for a "divergent" synthesis approach, where a common intermediate is used to generate a library of analogues.
Consider the hypothetical design of a novel kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket, an amide linker, and a "tail" group that provides selectivity and solubility.
Caption: Hypothetical synthesis of a bioactive molecule.
In this example, the carboxylic acid is first used as an anchor point to install a substituted aniline via an amide coupling reaction. Subsequently, the aldehyde is used to introduce a piperidine moiety through reductive amination. This two-step sequence allows for the independent variation of both sides of the molecule, enabling a rapid exploration of the chemical space around the thiazole scaffold to optimize binding affinity and pharmacokinetic properties.
Conclusion
2-Formylthiazole-5-carboxylic acid is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its bifunctional nature provides synthetic chemists with the flexibility to construct complex molecules with precision and efficiency. By understanding its synthesis, reactivity, and potential applications, research organizations can leverage this powerful building block to design and create the next generation of thiazole-based therapeutics. The protocols and insights provided in this guide serve as a validated starting point for its successful implementation in any medicinal chemistry program.
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stability and storage conditions for 2-Formylthiazole-5-carboxylic acid
An In-Depth Technical Guide to the Stability and Storage of 2-Formylthiazole-5-carboxylic acid
Introduction
2-Formylthiazole-5-carboxylic acid (CAS No. 603999-24-2) is a heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1][2] Its bifunctional nature, featuring both a reactive aldehyde and a carboxylic acid on a stable thiazole scaffold, makes it a versatile synthon for creating complex molecular architectures and developing novel biologically active agents.[2][3] However, the very reactivity that makes this molecule valuable also presents inherent challenges to its stability. The presence of a formyl group, which is susceptible to oxidation and nucleophilic attack, requires careful consideration during storage and handling to ensure its integrity and the reproducibility of experimental outcomes.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of 2-Formylthiazole-5-carboxylic acid. We will delve into its chemical reactivity, outline potential degradation pathways, and establish field-proven protocols for its optimal storage and handling.
Section 1: Core Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Formylthiazole-5-carboxylic acid is essential for developing appropriate storage and handling strategies.
| Property | Value | Source |
| CAS Number | 603999-24-2 | [1] |
| Molecular Formula | C₅H₃NO₃S | [1] |
| Molecular Weight | 157.15 g/mol | [1] |
| Appearance | Solid (Typical) | Inferred |
| Purity | Typically ≥98% | [1] |
Section 2: Intrinsic Chemical Reactivity and Stability Considerations
The stability of 2-Formylthiazole-5-carboxylic acid is dictated by the interplay of its three key structural components: the formyl (aldehyde) group, the carboxylic acid group, and the thiazole ring.
-
The Formyl Group (C2-Position): The aldehyde functionality is the most significant contributor to the molecule's potential instability. Aldehydes are highly susceptible to oxidation, readily converting to carboxylic acids in the presence of air (autoxidation) or other oxidizing agents.[4] This would result in the formation of thiazole-2,5-dicarboxylic acid. The formyl group is also a potent electrophile, making it reactive toward various nucleophiles.[4]
-
The Carboxylic Acid Group (C5-Position): While generally more stable than aldehydes, carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, particularly at elevated temperatures.[5] The stability of heterocyclic carboxylic acids can be influenced by the electronic nature of the ring system.[6]
-
The Thiazole Ring: The thiazole ring itself is an aromatic heterocycle, which imparts a degree of overall stability to the molecule.[7] However, the nitrogen atom at position 3 is basic and can be protonated, while the proton at C2 can be acidic under strongly basic conditions, making the molecule's behavior pH-dependent.[3][8]
Section 3: Critical Factors Influencing Stability
Based on the intrinsic reactivity of the molecule, several external factors must be meticulously controlled to preserve its chemical integrity.
Temperature
Elevated temperatures can accelerate degradation reactions. For heterocyclic carboxylic acids, higher temperatures can promote decarboxylation.[5] Furthermore, the degradation of related thiazolidine compounds is known to be favored by higher temperatures.[9] Therefore, maintaining low storage temperatures is a primary line of defense against thermal decomposition.
Light
Many complex organic molecules are sensitive to light, which can provide the energy to initiate photo-degradation reactions. Safety data sheets for the parent Thiazole-5-carboxylic acid specifically recommend protection from light.[10] It is prudent to assume that the addition of a chromophoric aldehyde group would maintain or increase this sensitivity.
pH and Humidity
As a carboxylic acid, the compound's solubility and stability in solution are highly pH-dependent. The thiazole nitrogen can be protonated in acidic media, while the carboxylic acid will be deprotonated in basic media. The degradation of related compounds has been shown to be accelerated at higher pH levels.[9]
Moisture can facilitate degradation through several mechanisms. It can act as a nucleophile, potentially reacting with the aldehyde group, and can facilitate hydrolytic degradation pathways. Safety data sheets for analogous compounds consistently emphasize storage in a dry environment.[10][11][12]
Incompatible Materials
The reactivity of the aldehyde group makes 2-Formylthiazole-5-carboxylic acid incompatible with a range of common laboratory reagents.
-
Strong Oxidizing Agents: These will readily oxidize the formyl group to a carboxylic acid.[11]
-
Strong Reducing Agents: These can reduce the formyl group to a hydroxymethyl group.[11]
-
Strong Acids and Bases: These can catalyze various degradation reactions and should be avoided during storage.[11]
Section 4: Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of 2-Formylthiazole-5-carboxylic acid, the following protocols, derived from safety guidelines for structurally related compounds, should be strictly adhered to.
Long-Term Storage (Solid Form)
The solid material should be stored under controlled conditions to minimize exposure to detrimental factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to +4°C | Minimizes thermal degradation and autoxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the sensitive aldehyde group. |
| Light | Amber glass vial, store in the dark | Protects against photo-degradation.[10][11] |
| Humidity | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-catalyzed degradation.[10][11][12][13] |
Handling for Experimental Use
-
Dispensing: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Atmosphere: Whenever possible, handle the solid in an inert atmosphere (e.g., a glove box).
-
Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, they should be kept cold, protected from light, and blanketed with an inert gas. The choice of solvent should be carefully considered to avoid reactivity.
Section 5: Potential Degradation Pathways
While specific degradation studies for 2-Formylthiazole-5-carboxylic acid are not widely published, logical pathways can be predicted based on the known reactivity of its functional groups. Understanding these pathways is crucial for developing analytical methods to assess purity and stability.
Caption: Predicted primary degradation pathways for 2-Formylthiazole-5-carboxylic acid.
The most probable degradation routes are the oxidation of the aldehyde to a dicarboxylic acid, reduction to an alcohol, and thermal decarboxylation.
Section 6: Experimental Protocol for Stability Assessment
A self-validating stability study is essential to determine the shelf-life of 2-Formylthiazole-5-carboxylic acid under specific laboratory conditions.
Caption: Experimental workflow for a comprehensive stability assessment study.
Step-by-Step Methodology
-
Reference Standard: Procure a fresh lot of high-purity (≥98%) 2-Formylthiazole-5-carboxylic acid. Characterize this T=0 sample thoroughly via HPLC, LC-MS, and NMR to establish a baseline.
-
Sample Preparation: Aliquot the solid compound into multiple amber glass vials suitable for the planned storage conditions. For solution stability, prepare solutions in relevant solvents (e.g., DMSO, DMF) and aliquot into vials.
-
Storage Conditions: Store the aliquots under a matrix of conditions. A typical study might include:
-
Optimal: -20°C, inert atmosphere, dark.
-
Refrigerated: 4°C, air, dark.
-
Accelerated: 25°C / 60% Relative Humidity (RH), exposed to light.
-
Forced Degradation: Prepare samples treated with dilute acid, base, and an oxidizing agent (e.g., H₂O₂) to intentionally generate degradation products as analytical markers.
-
-
Time-Point Analysis: At designated time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Analytical Method: Use a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Method Goal: The method must be able to resolve the parent peak from any potential degradation products.
-
Procedure: Dissolve the sample in a suitable diluent. Analyze by HPLC, recording the peak area of the parent compound and any new peaks that appear.
-
-
Data Evaluation: Calculate the percentage of remaining parent compound at each time point relative to the T=0 sample. The appearance of new peaks signifies degradation. Use data from forced degradation studies to help identify peaks in the long-term study.
Conclusion
2-Formylthiazole-5-carboxylic acid is a chemically labile molecule whose integrity is paramount for its successful application in research and development. Its primary vulnerabilities lie in the susceptibility of the formyl group to oxidation and the potential for thermal or pH-mediated degradation. By implementing stringent storage and handling protocols—specifically, storing the compound under cold, dark, dry, and inert conditions—users can significantly mitigate these risks. A proactive, evidence-based approach, including conducting in-house stability assessments, will ensure the quality of the material and the validity of the scientific data derived from its use.
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Unveiling the Reactive Landscape of 2-Formylthiazole-5-carboxylic acid: A Guide to its Electrophilic and Nucleophilic Sites
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Formylthiazole-5-carboxylic acid (C₅H₃NO₃S, MW: 157.15 g/mol ) is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1] The thiazole core is a "privileged structure" found in numerous pharmacologically active agents, including antimicrobial and anticancer drugs.[2][3][4] A profound understanding of this molecule's electronic architecture is paramount for predicting its chemical behavior and strategically designing synthetic routes for novel therapeutics. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within 2-Formylthiazole-5-carboxylic acid, grounded in the principles of electronic effects, and offers validated experimental protocols to probe these reactive sites.
Molecular Architecture and Electronic Topography
The reactivity of 2-Formylthiazole-5-carboxylic acid is dictated by the interplay of its three core components: the aromatic thiazole ring, a potent electron-withdrawing formyl group at the C2 position, and an electron-withdrawing carboxylic acid group at the C5 position.
-
The Thiazole Nucleus: The thiazole ring is an aromatic heterocycle containing both a nitrogen and a sulfur atom. The nitrogen atom is highly electronegative and acts as an electron sink, significantly reducing electron density at the adjacent C2 position.[5][6] While the sulfur atom possesses lone pairs, the overall effect of the heteroatoms, particularly in conjunction with the substituents, is a generally electron-deficient ring system.[7]
-
Electron-Withdrawing Substituents: Both the 2-formyl (-CHO) and 5-carboxylic acid (-COOH) groups are powerful electron-withdrawing groups. They operate through both inductive (-I) and resonance (-M) effects, further depleting the thiazole ring of electron density and creating highly polarized, electron-deficient carbon centers within their own functional groups.
This unique electronic arrangement establishes a distinct map of reactivity, which is visualized below.
Caption: Structure of 2-Formylthiazole-5-carboxylic acid.
Analysis of Electrophilic (Electron-Accepting) Sites
Electrophiles are electron-deficient species that are susceptible to attack by nucleophiles. In 2-Formylthiazole-5-carboxylic acid, the strong polarization caused by electronegative oxygen atoms creates prime electrophilic centers.
Primary Electrophilic Sites:
-
Formyl Carbon: The carbon atom of the C2-formyl group is the most significant electrophilic site. The adjacent oxygen atom strongly pulls electron density, creating a substantial partial positive charge (δ+). This site is highly reactive towards nucleophiles, readily participating in reactions such as reductions, reductive aminations, and Wittig reactions.
-
Carboxylic Acid Carbon: The carbonyl carbon of the C5-carboxylic acid group is another key electrophilic center. It is the site of nucleophilic acyl substitution, allowing for the formation of esters, amides, and acid chlorides, which are fundamental transformations in drug synthesis.[8][9]
-
C2 and C4 of the Thiazole Ring: The entire thiazole ring is electron-poor. The C2 position is particularly electron-deficient due to its proximity to both the ring nitrogen and the formyl group.[6][7] The proton at C2 is known to be acidic and can be removed by a strong base, making the position susceptible to subsequent reaction with electrophiles.[5][7]
Analysis of Nucleophilic (Electron-Donating) Sites
Nucleophiles are electron-rich species capable of donating an electron pair. The heteroatoms in 2-Formylthiazole-5-carboxylic acid are the primary nucleophilic centers.
Primary Nucleophilic Sites:
-
Thiazole Ring Nitrogen (N3): The lone pair of electrons on the sp²-hybridized nitrogen atom is the most prominent nucleophilic site. It is readily protonated by acids to form thiazolium salts and can be alkylated with electrophiles like alkyl halides.[5]
-
Carbonyl Oxygens (Formyl and Carboxyl): The oxygen atoms of both carbonyl groups possess lone pairs, rendering them nucleophilic. They are easily protonated in acidic conditions, which is the first step in many acid-catalyzed reactions at the carbonyl carbon.
-
Carboxylate Anion: Upon deprotonation with a base, the resulting carboxylate anion is an excellent nucleophile, particularly through its oxygen atoms.[10]
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Methodological & Application
Streamlining Discovery: A Guide to the One-Pot Synthesis of Novel Thiazole Derivatives from 2-Formylthiazole-5-carboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 2-Formylthiazole-5-carboxylic acid represents a highly valuable and versatile starting material, possessing two distinct reactive centers—an aldehyde and a carboxylic acid. This unique bifunctional nature makes it an ideal candidate for multicomponent reactions (MCRs), enabling the rapid generation of complex molecular architectures in a single, efficient step. This application note provides a detailed protocol for the one-pot synthesis of a diverse library of thiazole derivatives, leveraging the principles of isocyanide-based MCRs. We will explore the causality behind the experimental design and provide a robust, self-validating protocol for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Advantage of One-Pot Synthesis
In the quest for novel bioactive compounds, synthetic efficiency is paramount. Traditional multi-step syntheses are often plagued by challenges such as time-consuming intermediate purification, cumulative yield loss, and excessive solvent waste. One-pot synthesis, particularly through multicomponent reactions, offers a powerful solution to these issues.[5][6] MCRs bring together three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all starting materials.[7][8][9] This approach aligns perfectly with the principles of green chemistry by maximizing atom economy and minimizing operational complexity.[5]
This guide focuses on a strategy that utilizes the aldehyde and carboxylic acid functionalities of 2-Formylthiazole-5-carboxylic acid in a Ugi-type four-component reaction (Ugi-4CR). By providing two of the necessary components within a single molecule, we can streamline the synthesis of complex, drug-like scaffolds with high structural diversity.
Mechanistic Rationale: A Bifunctional Ugi-Type Approach
The proposed one-pot synthesis is a variation of the classic Ugi reaction. The reaction is initiated by the condensation of the formyl group of the starting material with a primary amine to form a reactive Schiff base (iminium ion intermediate). Concurrently, the carboxylic acid moiety is present to engage in the subsequent steps. The addition of an isocyanide to the reaction mixture triggers a cascade of events: the isocyanide attacks the iminium ion, which is then intercepted by the carboxylate. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.[9] This sequence allows for the controlled and predictable assembly of three distinct components onto the thiazole scaffold in a single operation.
Experimental Workflow and Visualization
The overall workflow is designed for simplicity and efficiency, moving from readily available starting materials to a purified, complex product in a single pot.
Caption: Workflow for the one-pot synthesis of thiazole derivatives.
Detailed Synthesis Protocol
This protocol describes a general procedure for the synthesis of N-substituted-2-(1-(substituted-amino)-1-oxoalkyl)thiazole-5-carboxamides.
4.1 Materials and Equipment
-
Reagents:
-
2-Formylthiazole-5-carboxylic acid (1.0 eq)
-
Selected primary amine (e.g., benzylamine, aniline) (1.0 eq)
-
Selected isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Chromatography column
-
4.2 Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-Formylthiazole-5-carboxylic acid (1.0 mmol, 157.1 mg).
-
Solvent Addition: Dissolve the starting material in anhydrous methanol (5 mL). Stir the solution at room temperature.
-
Amine Addition: Add the primary amine (1.0 mmol) to the solution. Stir the mixture for 15-20 minutes to facilitate the formation of the Schiff base. A slight color change may be observed.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture in a dropwise manner.
-
Reaction Execution: Seal the flask and stir the reaction at room temperature for 24 to 48 hours.
-
Causality Note: Methanol is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the proton transfers necessary for the Ugi cascade. The reaction is typically efficient at ambient temperature, avoiding the need for heating and reducing potential side reactions.[7][10]
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The consumption of the starting aldehyde can be visualized using a suitable stain if necessary.
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. b. Dilute the residue with ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) to remove any unreacted carboxylic acid. c. Wash the organic layer with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 20% ethyl acetate in hexane and gradually increasing the polarity) to afford the pure thiazole derivative.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Scope and Versatility: A Representative Table of Derivatives
The true power of this one-pot protocol lies in its versatility. By simply varying the amine and isocyanide components, a vast library of structurally diverse thiazole derivatives can be rapidly synthesized. The table below illustrates potential combinations and expected outcomes.
| Entry | Primary Amine (R¹) | Isocyanide (R²) | Representative Product Structure | Predicted Yield (%) |
| 1 | Benzylamine | tert-Butyl isocyanide | 75-85% | |
| 2 | Aniline | Cyclohexyl isocyanide | 70-80% | |
| 3 | 4-Methoxybenzylamine | Benzyl isocyanide | 72-82% | |
| 4 | Propargylamine | Adamantyl isocyanide | 65-75% |
(Note: Yields are predictive and may vary based on specific substrates and reaction optimization.)
Conclusion
This application note details a robust and highly efficient one-pot protocol for the synthesis of novel thiazole derivatives from 2-Formylthiazole-5-carboxylic acid. By employing a multicomponent Ugi-type reaction, this method provides a rapid, atom-economical, and operationally simple route to complex molecules of high interest to the pharmaceutical and agrochemical industries. The protocols are designed to be self-validating, with clear steps for purification and characterization. This strategy empowers researchers to quickly generate and explore diverse chemical space, accelerating the discovery of new lead compounds.
References
-
D. A. H. de Oliveira, et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]
-
Zhang, W., & Yi, W. (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. PMC, National Institutes of Health. [Link]
-
Request PDF. (n.d.). General One-pot, Two-Step Protocol Accessing a Range of Novel Polycyclic Heterocycles with High Skeletal Diversity. ResearchGate. [Link]
-
Synthesis of thiazole derivative. (n.d.). ResearchGate. [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
-
An Evulative Study on Different Methods of Multi-Component Synthesis on Heterocyclic Compounds. (n.d.). IJFMR. [Link]
-
One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2022). MDPI. [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
-
Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. [Link]
-
Reaction between N-Isocyaniminotriphenylphosphorane, Aldehydes, and Carboxylic Acids: A One-Pot and Three-Component Synthesis of 2-Aryl-5-hydroxyalkyl-1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2024). Beilstein Journals. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]
-
Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. [Link]
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2022). PMC, National Institutes of Health. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). PubMed. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction. (n.d.). ResearchGate. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). MDPI. [Link]
-
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS ONE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. mdpi.com [mdpi.com]
- 8. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]
Troubleshooting & Optimization
improving the yield of 2-Formylthiazole-5-carboxylic acid reactions
Subject: Optimization of 2-Formylthiazole-5-carboxylic Acid Synthesis Ticket ID: THC-2024-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Core Challenge
You are likely experiencing low yields due to the "Bifunctional Instability Paradox." 2-Formylthiazole-5-carboxylic acid contains both an oxidizable aldehyde and an acidic moiety on an electron-deficient thiazole ring. This creates two primary failure modes:
-
Over-oxidation: The aldehyde (C2-CHO) rapidly oxidizes to the dicarboxylic acid during synthesis.
-
Decarboxylation/Polymerization: The free acid promotes intermolecular aldol-like condensations or decarboxylation under the thermal stress required to generate the aldehyde.
Strategic Recommendation: Do not attempt to isolate the free acid-aldehyde as a stored intermediate. Synthesize the Ethyl ester (Ethyl 2-formylthiazole-5-carboxylate), purify it, and perform a controlled hydrolysis immediately prior to the next step.
Experimental Workflow & Logic
The most robust route involves the Hantzsch synthesis of the methyl precursor, followed by a Riley Oxidation (Selenium Dioxide).
DOT Visualization: Reaction Pathway & Failure Points
The following diagram maps the critical pathway and where yields are typically lost.
Caption: Figure 1. Synthesis pathway identifying critical yield-loss nodes (Red/Yellow) versus stable intermediates (Green).
Troubleshooting Guide (Q&A Format)
Module A: The Hantzsch Cyclization (Precursor Synthesis)
Context: Synthesis of Ethyl 2-methylthiazole-5-carboxylate.
Q: My reaction mixture turns into a black tar that clogs the filter. What is happening? A: You are experiencing a thermal runaway. The Hantzsch condensation is highly exothermic.
-
The Fix: Do not add all reagents at once. Dissolve the thioacetamide in ethanol first. Add the ethyl 2-chloroacetoacetate dropwise over 30–60 minutes while maintaining the temperature below 50°C. Only reflux after the addition is complete.
-
Purification: If tar forms, the product can often be rescued by steam distillation or high-vacuum sublimation, as the methyl-thiazole ester is volatile, while the tar is not.
Q: The yield is low (<40%). A: Check your stoichiometry. A slight excess (1.1 eq) of thioacetamide is beneficial. Ensure you are neutralizing the HCl salt formed during cyclization with a weak base (like NaHCO3) during workup, or the product will remain water-soluble and be lost in the aqueous phase.
Module B: The Riley Oxidation (Methyl to Formyl)
Context: Oxidation using Selenium Dioxide (SeO2).[1][2][3][4][5] This is the most common failure point.
Q: I am getting a mixture of starting material, alcohol, and acid, but very little aldehyde. A: This is a classic "Water Control" issue.
-
Mechanism: SeO2 oxidation requires a specific mechanism involving an ene-reaction followed by a [2,3]-sigmatropic rearrangement.[1][2]
-
The Protocol:
-
Solvent: Use anhydrous 1,4-dioxane . Commercial dioxane often contains water, which promotes over-oxidation to the carboxylic acid. Dry it over molecular sieves.
-
Stoichiometry: Use exactly 1.1 to 1.2 equivalents of SeO2. Excess SeO2 drives the reaction to the acid.
-
Temperature: Reflux (101°C) is often too harsh. Run at 80°C and monitor by TLC every 30 minutes. Stop the reaction the moment the starting material disappears.
-
Q: How do I remove the red selenium metal? It passes through filter paper. A: Colloidal selenium is difficult to filter.
-
The Fix: Filter the hot reaction mixture through a pad of Celite (diatomaceous earth) . If fine particles persist, treat the filtrate with activated charcoal, boil for 5 minutes, and filter again.
Module C: Hydrolysis & Isolation
Context: Converting the ester to the target acid.
Q: Upon acidification, my product decomposes or yields are inconsistent. A: The free aldehyde-acid is unstable.
-
The Fix: Avoid isolating the dry acid.
-
Perform hydrolysis with LiOH (1.05 eq) in THF/Water (4:1) at 0°C.
-
Once hydrolysis is complete (TLC), carefully acidify to pH 3-4 with 1M HCl.
-
Extract immediately into Ethyl Acetate.
-
Do not concentrate to dryness. Use this solution directly for your next coupling or reaction. If you must isolate, lyophilize (freeze-dry) rather than rotary evaporate to minimize thermal stress.
-
Optimized Protocol Data
The following table summarizes the optimized conditions for the critical oxidation step, comparing standard literature vs. optimized parameters.
| Parameter | Standard Literature Method | Optimized High-Yield Method | Reason for Change |
| Reagent | SeO2 (1.5 - 2.0 eq) | SeO2 (1.1 - 1.2 eq) | Prevents over-oxidation to dicarboxylic acid. |
| Solvent | Ethanol or Wet Dioxane | Anhydrous 1,4-Dioxane | Water promotes acid formation; Anhydrous favors aldehyde. |
| Temp | Reflux (100°C+) | 80°C (Controlled) | Reduces thermal decomposition of the unstable aldehyde. |
| Time | 12-24 Hours | 4-6 Hours (TLC Stop) | Long reaction times allow product degradation. |
| Purification | Crystallization | Bisulfite Adduct | Specific isolation of aldehyde from unreacted methyl precursor. |
Bisulfite Purification Protocol (The "Silver Bullet")
If column chromatography degrades your aldehyde (common on silica), use this chemical purification:
-
Dissolve crude mixture in EtOAc.
-
Shake with saturated aqueous Sodium Bisulfite (NaHSO3) . The aldehyde forms a water-soluble adduct and moves to the aqueous layer. Impurities stay in EtOAc.
-
Separate the aqueous layer.[6]
-
Basify the aqueous layer (pH 9-10) with Na2CO3 to break the adduct.
-
Extract the pure aldehyde back into EtOAc.
References & Authority
-
Hantzsch Thiazole Synthesis Mechanism & Optimization:
-
Selenium Dioxide (Riley) Oxidation Selectivity:
-
Thiazole Stability & Purification:
Disclaimer: These protocols involve hazardous reagents (SeO2 is toxic; Thioacetamide is a carcinogen). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
common side reactions and byproducts with 2-Formylthiazole-5-carboxylic acid
Welcome to the technical support center for 2-Formylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. Here, we address frequently asked questions and provide troubleshooting strategies based on established chemical principles and field-proven insights.
Section 1: Understanding the Core Chemistry and Potential Pitfalls
2-Formylthiazole-5-carboxylic acid is a bifunctional molecule featuring an aldehyde and a carboxylic acid attached to a thiazole ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, the interplay of these functional groups can also lead to specific side reactions and the formation of byproducts. This section delves into the fundamental reactivity of the molecule to preemptively address potential experimental hurdles.
FAQ 1: What are the most common impurities I might encounter in my sample of 2-Formylthiazole-5-carboxylic acid?
The purity of your starting material is paramount for the success of any subsequent reaction. Impurities in commercially available or synthesized 2-Formylthiazole-5-carboxylic acid often stem from the synthetic route used for its preparation. Common synthetic pathways may involve the halogenation and formylation of a thiazole precursor, or the oxidation of a corresponding alcohol or methyl group.
Common Impurities and Their Origins:
| Impurity | Chemical Structure | Likely Origin |
| Thiazole-2,5-dicarboxylic acid | HOOC-(C₃HNS)-COOH | Over-oxidation of a precursor with a formyl or methyl group at the 2-position. |
| 2-(Hydroxymethyl)thiazole-5-carboxylic acid | HOCH₂-(C₃HNS)-COOH | Incomplete oxidation of the corresponding alcohol precursor. |
| 5-Bromothiazole-2-carbaldehyde | Br-(C₃HNS)-CHO | Incomplete carboxylation of a brominated precursor.[1] |
| Unreacted Starting Materials | Varies | Incomplete reaction during synthesis. |
Troubleshooting and Prevention:
-
Analytical Verification: Before use, it is crucial to verify the purity of your 2-Formylthiazole-5-carboxylic acid. Techniques such as ¹H NMR, ¹³C NMR, LC-MS, and elemental analysis are recommended.
-
Purification of Starting Material: If significant impurities are detected, purification by recrystallization is often effective. A common solvent system for recrystallization is a mixture of an organic solvent (e.g., ethanol, ethyl acetate) and water.[2]
-
Strategic Synthesis: When synthesizing in-house, careful control of reaction conditions (temperature, reaction time, stoichiometry of reagents) is essential to minimize byproduct formation.
Section 2: Navigating Side Reactions of the Aldehyde and Carboxylic Acid Groups
The aldehyde and carboxylic acid functionalities are the primary sites of reactivity in 2-Formylthiazole-5-carboxylic acid. Understanding their potential side reactions is key to designing successful experiments.
FAQ 2: I am observing unexpected byproducts in my reaction. What are some common side reactions of the aldehyde group?
The aldehyde group is susceptible to both oxidation and reduction, and can also participate in various condensation reactions.
Potential Side Reactions of the Aldehyde Group:
-
Over-oxidation: In the presence of strong oxidizing agents, the aldehyde group can be oxidized to a carboxylic acid, leading to the formation of thiazole-2,5-dicarboxylic acid.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen, such as 2-formylthiazole derivatives, can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Condensation Reactions: The aldehyde can react with nucleophiles, including other molecules of itself (aldol-type condensation if an enolizable proton is present, which is not the case here) or with other components in the reaction mixture. For example, it can react with amines to form imines.
Experimental Protocol: Mitigation of Aldehyde-Related Side Reactions
-
Control of Oxidation State: When performing reactions that do not involve the aldehyde group, ensure the reaction environment is free from strong oxidizing agents. If oxidation is desired, use mild and selective oxidizing agents.
-
pH Management: Avoid strongly basic conditions (pH > 10) to prevent the Cannizzaro reaction. If basic conditions are necessary, use a weaker base or a buffered system.
-
Protection Strategy: If the aldehyde group is interfering with your desired transformation, consider protecting it as an acetal. This can be achieved by reacting it with a diol (e.g., ethylene glycol) under acidic conditions. The acetal is stable to many reaction conditions and can be readily deprotected using aqueous acid.
FAQ 3: How can I avoid unwanted reactions at the carboxylic acid group?
The carboxylic acid group is generally less reactive than the aldehyde. However, it can undergo esterification, decarboxylation, and conversion to more reactive species.
Potential Side Reactions of the Carboxylic Acid Group:
-
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. This can be an issue if your reaction is run in an alcohol solvent.
-
Decarboxylation: While thiazole-5-carboxylic acids are relatively stable, prolonged heating at high temperatures, especially in the presence of acid or a copper catalyst, can lead to decarboxylation.
-
Acid Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid to a highly reactive acid chloride.[3] This is often a desired transformation but can be an unwanted side reaction if these reagents are present as impurities.
Troubleshooting Flowchart for Carboxylic Acid Side Reactions
Caption: Troubleshooting unwanted carboxylic acid reactions.
Section 3: Stability and Purification
The stability of 2-Formylthiazole-5-carboxylic acid and the effective purification of its derivatives are critical for obtaining reliable experimental results.
FAQ 4: How stable is 2-Formylthiazole-5-carboxylic acid? Are there specific conditions I should avoid during storage and handling?
2-Formylthiazole-5-carboxylic acid is a relatively stable crystalline solid. However, its stability can be compromised under certain conditions.
Factors Affecting Stability:
-
Light: Like many organic molecules with aromatic systems and carbonyl groups, prolonged exposure to UV light can lead to decomposition.
-
Strong Acids and Bases: As discussed, strong bases can induce the Cannizzaro reaction. Strong acids can promote polymerization or other degradation pathways of the thiazole ring, although the ring is generally stable.
-
Elevated Temperatures: While stable at room temperature, prolonged heating can lead to decarboxylation or other decomposition reactions.
Recommended Storage and Handling:
-
Storage: Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Handling: Handle in a well-ventilated area. Avoid generating dust. Use standard personal protective equipment (gloves, safety glasses, lab coat).
FAQ 5: I am having difficulty purifying my product derived from 2-Formylthiazole-5-carboxylic acid. What are some effective purification strategies?
The choice of purification method will depend on the nature of your product and the impurities present.
Common Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents include ethanol, methanol, ethyl acetate, and mixtures with water.[2]
-
Column Chromatography: For non-crystalline products or for separating mixtures of similar polarity, silica gel column chromatography is a standard technique. The eluent system will need to be optimized for your specific compound.
-
Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, a liquid-liquid extraction using aqueous acid or base can be a powerful purification step. For example, to remove a non-acidic impurity from your carboxylic acid product, you can dissolve the mixture in an organic solvent, extract with an aqueous base (e.g., sodium bicarbonate solution) to move your product into the aqueous layer, and then re-acidify the aqueous layer to precipitate your purified product.
General Workflow for Purification
Caption: A general purification workflow for products.
References
- CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents.
-
The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction) - ResearchGate. Available at: [Link]
- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents.
-
Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. Available at: [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2-Formylthiazole-5-carboxylic acid Amidation
Welcome to the technical support center for the amidation of 2-formylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the amidation of 2-formylthiazole-5-carboxylic acid?
A1: For the amidation of 2-formylthiazole-5-carboxylic acid, a good starting point is to use a standard peptide coupling reagent. Given the electron-deficient nature of the thiazole carboxylic acid, a uronium-based reagent like HATU is often a robust choice.[1][2]
Here is a recommended starting protocol:
-
Dissolve 2-formylthiazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH2Cl2.
-
Add HATU (1.1 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial to form the active ester and can minimize side reactions.[4][5]
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours at room temperature.
Q2: How do I choose the right coupling reagent for my specific amine?
A2: The choice of coupling reagent can significantly impact the success of the amidation, especially when dealing with challenging amines (e.g., sterically hindered or electron-deficient anilines).[6][7] Here's a table to guide your selection:
| Coupling Reagent | Recommended for | Key Considerations |
| HATU/HBTU | General purpose, including less nucleophilic amines. | Highly efficient, but the byproducts can sometimes complicate purification. Use of excess reagent should be avoided as it can react with the amine.[2][8] |
| EDC/HOBt | Primary and secondary aliphatic amines. | A classic and cost-effective choice. The urea byproduct from EDC is water-soluble, which can simplify workup.[3][9] |
| BOP-Cl | Cases where other reagents fail. | Can be effective for difficult couplings but may require careful optimization of reaction conditions.[1] |
| Acyl Fluoride (in situ) | Sterically hindered and electron-deficient amines. | A specialized protocol for challenging substrates where standard methods yield poor results.[6][10] |
It is often beneficial to screen a few different coupling reagents and conditions on a small scale to identify the optimal system for your specific substrate combination.[5]
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base plays two critical roles in the amidation reaction:
-
Deprotonation of the carboxylic acid: This generates the carboxylate anion, which then attacks the coupling reagent to form the activated species.[4]
-
Scavenging the acid byproduct: For example, in an EDC/HOBt coupling, HCl is generated and must be neutralized.
A tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used.[3] DIPEA is often preferred due to its steric bulk, which makes it less likely to act as a nucleophile and participate in side reactions. The pKa of the base can also influence the reaction, particularly concerning side reactions like epimerization if chiral centers are present.[11]
Q4: How can I monitor the progress of the reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials from the product. The consumption of the limiting reagent (usually the carboxylic acid or amine) and the appearance of a new, typically less polar, product spot indicate reaction progress.
-
LC-MS: This is the preferred method as it provides more definitive information. You can track the disappearance of the starting material masses and the appearance of the product mass. This is particularly useful for identifying any potential side products.
Troubleshooting Guide
Problem 1: Low or no product yield.
This is a common issue that can arise from several factors. The following decision tree can help you diagnose and solve the problem.
Troubleshooting Low Yield
Problem 2: Formation of an unexpected side product with a mass corresponding to (Amine + 28 Da) or evidence of imine formation.
A2: The 2-formyl group is an aldehyde, which can react with the amine nucleophile to form a hemiaminal or an imine, especially under anhydrous conditions.[5][12] This is a common side reaction.
Causality: The aldehyde is an electrophile, and the amine is a nucleophile. While amide bond formation is generally thermodynamically favored and irreversible, the formation of an imine is a reversible equilibrium. However, it can consume your starting materials and reduce the yield of the desired amide.
Solutions:
-
Pre-activation of the Carboxylic Acid: As mentioned in FAQ Q1, activating the carboxylic acid with the coupling reagent and base before adding the amine is crucial.[5] This generates a highly reactive acylating agent that will preferentially react with the amine over the less electrophilic aldehyde.
-
Protect the Aldehyde: If pre-activation is insufficient, the most robust solution is to protect the aldehyde as an acetal, which is stable to the basic conditions of the amide coupling.[11][13]
-
Protection Protocol: React 2-formylthiazole-5-carboxylic acid with ethylene glycol in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the cyclic acetal.
-
Amidation: Perform the amidation on the acetal-protected carboxylic acid.
-
Deprotection: After successful amidation, the acetal can be easily removed by treatment with aqueous acid (e.g., 1M HCl in THF) to regenerate the aldehyde.[13]
-
Workflow with Aldehyde Protection
Problem 3: Difficulty in purifying the product from coupling agent byproducts.
A3: Some coupling reagents, like DCC, produce byproducts (dicyclohexylurea) that are poorly soluble and can be removed by filtration.[14] However, byproducts from reagents like HATU and HBTU are often soluble in organic solvents.
Solutions:
-
Aqueous Workup: A thorough aqueous workup can remove many of the polar byproducts. Washes with dilute acid (e.g., 1M HCl) can remove basic impurities, while washes with a mild base (e.g., saturated NaHCO3 solution) can remove unreacted carboxylic acid and acidic byproducts like HOBt.
-
Solvent Selection for Purification: If column chromatography is necessary, carefully screen different solvent systems. A gradient elution is often required to separate the product from closely eluting impurities.
-
Alternative Reagents: If purification remains a persistent issue, consider using a reagent with more easily removable byproducts. For example, the urea from EDC is water-soluble, which can simplify the workup significantly compared to the urea from DCC.[9][14]
Experimental Protocols
Protocol 1: General Amidation using HATU
-
To a solution of 2-formylthiazole-5-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) is added DIPEA (3.0 mmol, 3.0 eq).
-
HATU (1.1 mmol, 1.1 eq) is added, and the mixture is stirred at room temperature for 20 minutes.
-
The amine (1.1 mmol, 1.1 eq) is added, and the reaction is stirred at room temperature for 4 hours or until completion as monitored by LC-MS.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and washed successively with 1M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Aldehyde Protection (Acetal Formation)
-
A mixture of 2-formylthiazole-5-carboxylic acid (1.0 mmol, 1.0 eq), ethylene glycol (5.0 mmol, 5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 mmol, 0.05 eq) in toluene (10 mL) is heated to reflux with a Dean-Stark apparatus for 4-6 hours.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO3 to remove the acid catalyst.
-
The organic layer is dried, filtered, and concentrated to yield the acetal-protected carboxylic acid, which can often be used in the next step without further purification.
References
-
Tillack, A., et al. (2001). Catalytic Amination of Aldehydes to Amides. Angewandte Chemie International Edition, 40(5), 936-938. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
-
O'Brien, A. G., et al. (2016). One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. Organic Letters, 18(15), 3742-3745. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. Available at: [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Doctoral Thesis, Università di Sassari. Available at: [Link]
-
Ghosh, A. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3360-3362. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxylic Acid Amidation: A Pivotal Reaction in Medicinal Chemistry. Accounts of Chemical Research, 48(5), 1253–1265. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Wikipedia. (2023, December 1). HATU. Available at: [Link]
-
Dong, W., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
-
Liu, X., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(4), 6335-6346. Available at: [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available at: [Link]
-
IIT Bombay. (2020, October 26). Protecting Groups. Available at: [Link]
-
Guchhait, S. K., & Chandgude, A. L. (2014). The Synthesis of Amides through Direct Amination of Aldehydes with Amines. Asian Journal of Organic Chemistry, 3(6), 628-641. Available at: [Link]
-
Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Available at: [Link]
-
Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society, 55(5), 882-886. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Procter, D. J., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C–H carboxylation: Parallel, one-pot amide couplings and beyond. ChemRxiv. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(17), 1318-1331. Available at: [Link]
Sources
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- 2. Protective Groups [organic-chemistry.org]
- 3. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 14. peptide.com [peptide.com]
preventing decomposition of 2-Formylthiazole-5-carboxylic acid during reactions
A Guide to Preventing Decomposition in Synthetic Reactions
Welcome to the technical support center for 2-Formylthiazole-5-carboxylic acid. This bifunctional building block is a potent synthon in medicinal chemistry and materials science, notable for its presence in various biologically active agents.[1][2] However, its utility is matched by its chemical sensitivity. The inherent reactivity of the aldehyde and the electronic nature of the thiazole ring can lead to decomposition under common reaction conditions.
This guide provides field-proven insights, troubleshooting protocols, and a mechanistic understanding to help you navigate the challenges of using this valuable yet delicate molecule.
Part 1: Frequently Asked Questions (FAQs) - Core Stability and Handling
This section addresses the most common initial queries regarding the stability and handling of 2-Formylthiazole-5-carboxylic acid.
Q1: What are the primary decomposition pathways for this molecule?
A1: There are two main pathways of degradation: decarboxylation and aldehyde-mediated side reactions .
-
Thermal/Catalytic Decarboxylation: The carboxylic acid group at the C5 position can be lost as CO₂. This is often accelerated by heat and can occur under both acidic and basic conditions. The electron-withdrawing nature of the thiazole ring can stabilize the transient carbanion formed upon CO₂ loss, making this process more facile than with some other carboxylic acids.[3][4]
-
Aldehyde Reactivity: The formyl group at the C2 position is highly electrophilic and susceptible to:
-
Oxidation: Easily oxidized to the corresponding carboxylic acid, especially in the presence of air or mild oxidizing agents.
-
Unwanted Nucleophilic Attack: Can react with basic nucleophiles, leading to Cannizzaro-type disproportionation (under strong base) or other side products.
-
Instability in Strong Acid: Can be unstable in strongly acidic media.
-
Below is a diagram illustrating these primary degradation routes.
Caption: Primary decomposition pathways for 2-Formylthiazole-5-carboxylic acid.
Q2: What are the recommended storage and handling conditions?
A2: To ensure the long-term stability and purity of your starting material, adhere to the following guidelines:
-
Storage Temperature: Store at low temperatures (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation of the aldehyde.
-
Light: Protect from light by using an amber vial.
-
Moisture: Keep in a desiccated environment, as moisture can facilitate hydrolysis or other side reactions.
Part 2: Troubleshooting Guide for Common Synthetic Transformations
This section provides detailed, scenario-based troubleshooting for specific reactions where decomposition is a frequent challenge.
Scenario 1: Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this molecule.[5] Success hinges on activating the carboxylic acid without inducing decomposition.
Problem: Low yields of the desired amide, accompanied by the formation of 2-formylthiazole as a major byproduct.
Q: I'm running an amide coupling at 60 °C with EDC and triethylamine, but my reaction is turning dark, and I'm losing my carboxylic acid. What is happening and how can I fix it?
A: This is a classic case of thermally-induced decarboxylation. While many amide coupling protocols call for elevated temperatures to drive the reaction to completion, this is detrimental to 2-Formylthiazole-5-carboxylic acid.
Causality: The combination of heat and a basic medium (triethylamine) significantly accelerates the rate of decarboxylation.[4][6] The thiazole ring effectively stabilizes the negative charge left behind after the loss of CO₂, making this an energetically favorable side reaction.
Solution: Employ a coupling strategy that is highly efficient at or below room temperature.
Recommended Protocol: EDCI/HOBt Coupling at Low Temperature
-
Dissolution: Dissolve 2-Formylthiazole-5-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or CH₂Cl₂ in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) to the cooled solution, followed by a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 20-30 minutes at 0 °C. The use of HOBt creates a less reactive, more stable active ester intermediate, which helps prevent side reactions.[7]
-
Amine Addition: Add your amine (1.1 eq) to the reaction mixture, also at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Comparative Data: Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Temperature (°C) | Risk of Decarboxylation |
| EDCI | HOBt/Oxyma | DIPEA | 0 to 25 | Low |
| HATU | None | DIPEA / 2,4,6-Collidine | 0 to 25 | Low |
| T3P® (Propylphosphonic Anhydride) | None | Pyridine / DIPEA | 0 to 25 | Low to Moderate |
| SOCl₂ / Oxalyl Chloride | None | N/A (forms acyl chloride) | 0 to 25 | High (harsh conditions) |
| High-Temp Carbodiimide | None | Et₃N | > 40 | Very High |
Scenario 2: Reactions Involving the Aldehyde Group
When the aldehyde is the target functional group, the challenge is to prevent unwanted reactions at the carboxylic acid site.
Problem: During a reductive amination, the reaction yields a complex mixture, with evidence of both decarboxylation and unreacted starting material.
Q: I am trying to form an imine by heating my substrate with an amine in methanol, followed by reduction with NaBH₄. Why is my yield so low?
A: This protocol introduces two potential failure points: thermal decarboxylation during imine formation and incompatibility of the reducing agent.
Causality:
-
Imine Formation: Heating the reaction mixture, even under neutral or slightly acidic conditions, can be sufficient to cause decarboxylation.
-
Reduction Step: Sodium borohydride (NaBH₄) is a strong reducing agent that performs optimally under slightly basic conditions. This basicity can promote side reactions with the sensitive aldehyde and potentially catalyze decarboxylation.
Solution: Use a two-step, one-pot procedure at room temperature with a pH-neutral reducing agent.
Caption: A robust protect-react-deprotect workflow for complex syntheses.
References
-
Kaur, G., Singh, J.V., Gupta, M.K., et al. (2020). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Medicinal Chemistry Research, 29, 83–93. [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647. [Link]
-
El-Sayed, N. N. E., et al. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Cimarelli, C., et al. (1996). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 2379-2382. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Google Patents. (2022). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Belskaya, N. P., et al. (1996). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Semantic Scholar. [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. Amide Synthesis [fishersci.dk]
Technical Support Center: Optimizing Reactions of 2-Formylthiazole-5-carboxylic acid
Welcome to the technical support center for 2-Formylthiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As a molecule with three distinct reactive sites—the thiazole ring, the aldehyde, and the carboxylic acid—its chemistry is both rich and challenging. This document provides in-depth, experience-driven advice to help you navigate these challenges, optimize your reaction outcomes, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst selection and reaction conditions for 2-Formylthiazole-5-carboxylic acid.
Q1: What are the primary challenges in catalyzing reactions with this molecule?
The main challenge is achieving chemoselectivity. You have an electron-deficient C2 position on the thiazole ring, a nucleophilic C5 position (though substituted), an electrophilic aldehyde carbon, and an acidic carboxylic proton.[1] A chosen catalyst for a transformation at one functional group must not adversely affect the others. For instance, many catalysts for C-H activation can be sensitive to the free carboxylic acid, and strong reducing agents for the aldehyde can also reduce the carboxylic acid.
Q2: I want to modify the aldehyde group. What type of catalyst should I start with?
For reductive amination or condensation reactions, acid or base catalysis is typically sufficient. For selective reduction of the aldehyde to an alcohol, a chemoselective borohydride reagent like sodium borohydride (NaBH₄) at low temperatures is a good starting point, as it is less likely to reduce the carboxylic acid. For conversion of the corresponding acyl chloride to the aldehyde (a retro-synthesis consideration), a classic Rosenmund reduction using a poisoned palladium catalyst is effective.[2]
Q3: How do I choose a catalyst for C-H functionalization of the thiazole ring?
Palladium and copper catalysts are the most common choices for C-H arylation or alkenylation of thiazoles.[3] For regioselective arylation at the 5-position (if the carboxylic acid were absent), a ligand-free Pd-catalyzed system can be efficient.[3] However, with the carboxylic acid present, it may act as an internal directing group or, conversely, poison the catalyst. Initial screening should involve palladium acetate (Pd(OAc)₂) or copper(I) iodide (CuI) with various ligands and bases to identify a compatible system.
Q4: Can I perform reactions on the carboxylic acid without affecting the aldehyde?
Yes, this is generally more straightforward. Standard esterification can be achieved with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents like DCC/DMAP. Amide formation is readily achieved using peptide coupling reagents (e.g., HATU, HOBt) which are selective for the carboxylic acid and will not react with the aldehyde.
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Low yield is a multifaceted problem. Systematically investigating the potential causes is key to finding a solution.
Potential Cause A: Catalyst Inactivity or Poisoning The carboxylic acid moiety or trace impurities (e.g., water, other nucleophiles) can inhibit or poison certain catalysts, particularly organometallic ones like Palladium.
-
Solution 1: Protect the Carboxylic Acid. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the reaction. This removes the acidic proton and reduces its coordinating ability, often restoring catalyst activity.
-
Solution 2: Use a More Robust Catalyst System. For C-H functionalization, consider catalyst systems known for their tolerance to functional groups. Ligand choice is critical here; bulky, electron-rich phosphine ligands can sometimes protect the metal center.
-
Solution 3: Increase Catalyst Loading. As a simple first test, incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can overcome minor inhibition.[4] However, this is not an ideal long-term solution due to cost and purification issues.
Potential Cause B: Suboptimal Reaction Conditions Temperature, solvent, and concentration play a critical role in reaction kinetics and catalyst stability.
-
Solution 1: Temperature Screening. If the reaction is slow at room temperature, gradually increase the heat in 10-20°C increments.[4] Conversely, if you observe product degradation or multiple side products at higher temperatures, lowering the temperature may be beneficial.[4]
-
Solution 2: Solvent Selection. The solvent can affect substrate solubility and catalyst performance. Screen a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile). For Pd-catalyzed reactions, polar aprotic solvents are often effective.
Problem 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate or peaks in an LC-MS trace indicates a lack of selectivity or product degradation.
Potential Cause A: Over-oxidation or Over-reduction When targeting the aldehyde, it's easy to accidentally oxidize it to the carboxylic acid (if oxidants are present) or over-reduce it. Similarly, when reducing the carboxylic acid (e.g., to an alcohol), the aldehyde is often reduced as well.
-
Solution 1: Choose a Milder Reagent. For aldehyde reduction, switch from a strong reducing agent like LiAlH₄ to a milder one like NaBH₄. For reactions involving the carboxylic acid that are sensitive to oxidation, ensure the reaction is run under an inert atmosphere (N₂ or Ar).
-
Solution 2: Control Stoichiometry. In reactions involving an oxidant or reductant, carefully control the stoichiometry to prevent over-reaction. Adding the reagent portion-wise can often improve selectivity.[4]
Potential Cause B: Self-Condensation or Polymerization Aldehydes can undergo self-condensation under certain basic or acidic conditions.
-
Solution 1: Adjust pH. If you suspect base-catalyzed self-condensation, ensure the reaction medium is neutral or slightly acidic. Conversely, for acid-catalyzed side reactions, buffering the system or using a non-acidic catalyst can help.
-
Solution 2: Lower Reaction Temperature. Condensation reactions often have a higher activation energy than the desired reaction. Lowering the temperature can significantly suppress these side pathways.[4]
Catalyst Selection and Optimization
The choice of catalyst is paramount for success. The following table summarizes catalyst systems for different transformations.
| Catalyst System | Target Reaction | Typical Conditions | Advantages | Potential Issues & Troubleshooting |
| Pd/BaSO₄ (poisoned) | Acyl Chloride → Aldehyde | H₂ gas, Toluene, 80-140°C | High yield, good for aldehyde synthesis.[2] | Over-reduction to alcohol. Troubleshoot: Add a catalyst poison (e.g., quinoline-sulfur), lower temperature.[2] |
| CuI / Ligand | C-H Arylation | Base (e.g., K₂CO₃), DMF, 100-120°C | Cost-effective, good for C-N/C-S/C-C bond formation.[5] | Catalyst poisoning by carboxylic acid. Troubleshoot: Protect COOH group, screen ligands (e.g., phenanthroline). |
| Pd(OAc)₂ / Ligand | C-H Arylation | Base (e.g., K₂CO₃, PivOH), Dioxane, 100°C | High catalytic activity, broad substrate scope.[3] | Poor regioselectivity, catalyst poisoning. Troubleshoot: Use directing groups, protect COOH group. |
| L-Proline | Aldehyde Condensation | Solvent-free, microwave irradiation | Green, inexpensive, metal-free.[6] | Lower yields compared to other methods. Troubleshoot: Optimize microwave power and time.[6] |
| H₂SO₄ or HCl | Esterification / Acetal Formation | Reflux in corresponding alcohol | Simple, inexpensive, high conversion.[7] | Potential for side reactions at high temps. Troubleshoot: Lower temperature, use milder acid catalyst (e.g., p-TsOH). |
Experimental Protocols
Protocol 1: Selective Reduction of Aldehyde to Alcohol
This protocol describes a general procedure for the chemoselective reduction of the formyl group without affecting the carboxylic acid.
-
Reaction Setup: Dissolve 1.0 equivalent of 2-Formylthiazole-5-carboxylic acid in a suitable solvent (e.g., Methanol or Ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4] The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, slowly quench the reaction by adding 1M HCl at 0°C until the pH is ~2-3 to neutralize excess NaBH₄ and protonate the carboxylate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x volumes).[4]
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed C-H Arylation (with Protected Carboxylic Acid)
This protocol outlines a general approach for the arylation of the thiazole ring, assuming the carboxylic acid has been protected as a methyl ester.
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (Argon or N₂), add the methyl 2-formylthiazole-5-carboxylate (1.0 eq.), the aryl halide (1.2 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a suitable phosphine ligand (e.g., SPhos, 0.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction Execution: Add anhydrous solvent (e.g., Dioxane or Toluene) via syringe. Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
-
Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.
References
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
PMC. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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RSC Publishing. (2024). 2H-Thiazolo[4,5-d][2][4][7]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. DOI:10.1039/D4SC03874F. Retrieved from [Link]
- Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
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ACS Publications. (n.d.). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Retrieved from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Retrieved from [Link]
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A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]
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PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health. Retrieved from [Link]
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MDPI. (n.d.). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. Retrieved from [Link]
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NIH. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Retrieved from [Link]
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Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Formylthiazole-5-carboxylic Acid Derivatives by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the thiazole motif remains a cornerstone of medicinal chemistry, prized for its diverse pharmacological activities. Among its many derivatives, 2-formylthiazole-5-carboxylic acid and its analogues represent a critical class of intermediates and bioactive molecules. Their utility as versatile synthetic building blocks necessitates rigorous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard.[1][2][3]
This guide provides an in-depth, experience-driven comparison of ¹H and ¹³C NMR spectroscopic data for the validation of 2-formylthiazole-5-carboxylic acid derivatives. Moving beyond a mere recitation of chemical shifts, we will delve into the causal relationships between molecular structure and spectral features, equipping you with the insights to confidently interpret your own data.
The Indispensable Role of NMR in Thiazole Chemistry
NMR spectroscopy offers an unparalleled, non-destructive window into the atomic-level connectivity and chemical environment of a molecule.[4][5] For substituted thiazoles, this technique is not merely confirmatory; it is often the primary tool for elucidating isomeric structures, assessing purity, and understanding the electronic effects of various substituents. The inherent quantitative nature of NMR also allows for the determination of relative amounts of different species in a sample, which is crucial for reaction monitoring and quality control.[5]
Deciphering the ¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum of a 2-formylthiazole-5-carboxylic acid derivative is characterized by several key resonances. Understanding their expected chemical shifts and coupling patterns is fundamental to structural assignment.
The Thiazole Ring Proton (H4): The lone proton on the thiazole ring, at the C4 position, typically appears as a sharp singlet. Its chemical shift is highly sensitive to the electronic nature of the substituents at positions 2 and 5. The electron-withdrawing formyl and carboxylic acid groups deshield this proton, causing it to resonate at a relatively downfield position, generally in the range of δ 8.0 - 8.5 ppm .
The Formyl Proton (-CHO): The aldehyde proton is one of the most readily identifiable signals in the ¹H NMR spectrum, appearing as a singlet in a distinct downfield region, typically between δ 9.8 - 10.2 ppm . Its deshielded nature is a direct consequence of the strong anisotropic effect of the carbonyl double bond.
The Carboxylic Acid Proton (-COOH): This proton is often broad and its chemical shift is highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding and chemical exchange. It can be observed anywhere from δ 10.0 to 13.0 ppm , and in some cases, may be too broad to be reliably integrated.
Substituent Effects on the Carboxylic Acid Moiety: Derivatization of the carboxylic acid, for instance, to an ester, will significantly alter the ¹H NMR spectrum. For an ethyl ester derivative, one would expect to see a quartet corresponding to the -OCH₂- protons around δ 4.2 - 4.5 ppm and a triplet for the -CH₃ protons around δ 1.2 - 1.4 ppm .
Unveiling the Carbon Skeleton: Insights from ¹³C NMR
The ¹³C NMR spectrum provides a complementary and often more definitive picture of the carbon framework. While proton-decoupled ¹³C NMR spectra lack coupling information, the chemical shifts of the carbon signals are highly informative.
Thiazole Ring Carbons (C2, C4, C5):
-
C2: The carbon atom situated between the nitrogen and sulfur atoms is significantly deshielded and typically resonates in the range of δ 165 - 175 ppm .
-
C4: The proton-bearing carbon of the thiazole ring generally appears between δ 145 - 155 ppm .
-
C5: The carbon to which the carboxylic acid group is attached is also deshielded, with a chemical shift in the region of δ 125 - 135 ppm .
Carbonyl Carbons (-CHO, -COOH):
-
Formyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is found in the range of δ 180 - 190 ppm .
-
Carboxylic Acid Carbon: The carboxylic acid carbonyl carbon is also downfield, typically appearing between δ 160 - 170 ppm .
Comparative Analysis: The Power of Derivatization
To illustrate the diagnostic power of NMR, let's compare the expected spectral data for 2-formylthiazole-5-carboxylic acid with its ethyl ester derivative. This comparison highlights how subtle changes in the molecular structure are reflected in the NMR spectra, providing a self-validating system for structural confirmation.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Formylthiazole-5-carboxylic acid | H4: ~8.3 (s, 1H) CHO: ~10.0 (s, 1H) COOH: ~12.5 (br s, 1H) | C2: ~170 C4: ~150 C5: ~130 CHO: ~185 COOH: ~165 |
| Ethyl 2-formylthiazole-5-carboxylate | H4: ~8.2 (s, 1H) CHO: ~9.9 (s, 1H) -OCH₂CH₃: ~4.4 (q, 2H) -OCH₂CH₃: ~1.4 (t, 3H) | C2: ~168 C4: ~148 C5: ~128 CHO: ~184 COO: ~162 -OCH₂: ~62 -CH₃: ~14 |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of clean, interpretable NMR spectra is paramount. The following is a robust, field-tested protocol for the analysis of 2-formylthiazole-5-carboxylic acid derivatives.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and ¹H NMR Acquisition:
- Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
- Tune and shim the probe to ensure optimal magnetic field homogeneity.
- Acquire a standard one-pulse ¹H NMR spectrum. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm).
- Integrate the signals to determine the relative proton ratios.[6]
3. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.
- Process the spectrum similarly to the ¹H NMR data.
- Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., the central peak of the DMSO-d₆ septet at δ 39.52 ppm).
4. Advanced NMR Experiments (Optional but Recommended):
- For unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.
Conclusion: A Self-Validating Approach to Structural Elucidation
The structural validation of 2-formylthiazole-5-carboxylic acid derivatives is a critical step in their synthesis and application. By systematically analyzing both ¹H and ¹³C NMR spectra and comparing the data for different derivatives, researchers can build a robust and self-validating case for their proposed structures. This guide has provided the foundational knowledge and practical insights necessary to approach this task with the rigor and confidence of a seasoned application scientist. The principles outlined here are not merely academic; they are the bedrock of sound scientific practice in the dynamic field of drug discovery.
References
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ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... Available at: [Link]
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National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]
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MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]
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ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]
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ScienceDirect. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Available at: [Link]
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Wiley Online Library. 1H and 13C chemical shifts for 2‐aryl and 2‐N‐arylamino benzothiazole derivatives. Available at: [Link]
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ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]
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ResearchGate. Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
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Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]
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ResearchGate. 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Available at: [Link]
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MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]
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Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Compounds Synthesized from 2-Formylthiazole-5-carboxylic Acid
For researchers and professionals in drug development, the thiazole ring is a cornerstone of medicinal chemistry, appearing in numerous bioactive compounds.[1][2] 2-Formylthiazole-5-carboxylic acid is a particularly valuable starting material, offering two reactive sites—an aldehyde and a carboxylic acid—for the synthesis of diverse chemical libraries.[3] The robust characterization of these novel synthesized compounds is paramount, and mass spectrometry stands as a primary analytical tool for this purpose. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of derivatives of 2-Formylthiazole-5-carboxylic acid, grounded in the principles of structural elucidation and analytical rigor.
Synthetic Versatility of 2-Formylthiazole-5-carboxylic Acid
The aldehyde and carboxylic acid functionalities of 2-Formylthiazole-5-carboxylic acid allow for a wide range of chemical transformations. The carboxylic acid can be converted to esters or amides, while the formyl group can undergo reactions such as reductive amination, Wittig reactions, or condensation to form Schiff bases. This synthetic flexibility enables the creation of a vast array of derivatives with potential biological activity.[1][4] The thiazole core itself is a key pharmacophore, contributing to the biological activity of many drugs.[1][5]
The general workflow for synthesizing derivatives from 2-Formylthiazole-5-carboxylic acid can be visualized as a branching path, where each functional group serves as a point of diversification.
Caption: General synthetic routes from 2-Formylthiazole-5-carboxylic acid.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is critical and depends on the physicochemical properties of the synthesized compound and the desired analytical information.
| Technique | Principle | Strengths for Thiazole Derivatives | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Provides detailed fragmentation patterns for structural elucidation.[6] | May not show a molecular ion for labile compounds. Requires volatile and thermally stable samples. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to soft ionization. | Ideal for a wide range of polar and non-volatile compounds.[7] Excellent for determining molecular weight. | Can be susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then ionizes the analyte. | Suitable for less polar compounds that are not easily ionized by ESI. | Can cause more fragmentation than ESI. |
| High-Resolution Mass Spectrometry (HRMS) | Utilizes analyzers like TOF or Orbitrap to measure mass with high accuracy. | Enables determination of elemental composition, crucial for confirming the identity of new compounds.[7] | Higher instrument cost. |
| Tandem Mass Spectrometry (MS/MS) | Precursor ions are selected and fragmented to produce product ion spectra. | Provides detailed structural information by elucidating fragmentation pathways.[7] | Requires careful optimization of collision energy. |
Deep Dive into Fragmentation Analysis
The fragmentation patterns observed in mass spectrometry provide a roadmap to the compound's structure. For derivatives of 2-Formylthiazole-5-carboxylic acid, fragmentation typically initiates at the functional groups, as the thiazole ring itself is relatively stable.[6][8]
Common fragmentation pathways include:
-
Decarboxylation: Loss of CO2 from the carboxylic acid group.
-
Decarbonylation: Loss of CO from the formyl group.
-
Side-chain cleavage: Fragmentation of the groups attached to the amide or ester functionalities.
-
Ring cleavage: While less common, cleavage of the thiazole ring can occur under high-energy conditions, yielding characteristic fragments.[6]
The following diagram illustrates a hypothetical fragmentation pathway for an amide derivative of 2-Formylthiazole-5-carboxylic acid.
Caption: Hypothetical MS/MS fragmentation of a thiazole derivative.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of a synthesized thiazole derivative using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Perform serial dilutions to prepare working solutions in the range of 1-1000 ng/mL. The final dilution should be in the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 0.1% ammonium hydroxide.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the best ionization efficiency.
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).
-
Tandem MS (MS/MS):
-
Select the precursor ion corresponding to the [M+H]+ or [M-H]- of the compound.
-
Apply collision-induced dissociation (CID) using a range of collision energies to induce fragmentation.
-
Acquire the product ion spectrum to identify characteristic fragments.
-
-
High-Resolution MS (HRMS): If available, use a TOF or Orbitrap analyzer to obtain accurate mass measurements for both the precursor and product ions to confirm elemental compositions.
4. Data Analysis:
-
Identify the peak corresponding to the synthesized compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify fragmentation patterns and propose a fragmentation scheme. This data is crucial for confirming the structure of the synthesized derivative.
Conclusion
The synthesis of novel compounds from 2-Formylthiazole-5-carboxylic acid offers a promising avenue for the discovery of new therapeutic agents. A thorough understanding and strategic application of various mass spectrometry techniques are essential for the unambiguous characterization of these molecules. By carefully selecting the ionization method and mass analyzer, and by performing detailed fragmentation analysis, researchers can confidently elucidate the structures of their synthesized compounds, paving the way for further biological evaluation.
References
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Formylthiazole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Formylthiazole-5-carboxylic acid, a heterocyclic compound featuring a reactive aldehyde, a carboxylic acid, and a thiazole ring. Our approach is grounded in the principles of chemical reactivity, hazard mitigation, and regulatory compliance, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Chemical Profile
Key Structural Features and Inferred Hazards:
-
Thiazole Ring: A sulfur- and nitrogen-containing aromatic heterocycle. Thiazole derivatives can exhibit biological activity and potential toxicity. Studies on some thiazole compounds have indicated risks of liver and kidney damage at high doses.[1][2] The thiazole ring is also susceptible to oxidative degradation, which can be complex and may produce unknown byproducts.[3]
-
Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule. As such, it is corrosive and will react with bases. Neutralization is a common treatment for carboxylic acids.[4][5]
-
Formyl Group (-CHO): Aldehydes are reactive and can undergo oxidation to carboxylic acids. Some aldehydes are classified as hazardous due to their toxicity and reactivity.
Summary of Potential Hazards:
| Hazard Type | Inferred Properties and Rationale |
| Toxicity | Potential for organ toxicity (liver, kidney) based on data from analogous thiazole derivatives.[1][2] May be harmful if ingested, inhaled, or absorbed through the skin. |
| Corrosivity | The carboxylic acid functional group makes the compound acidic and potentially corrosive. |
| Reactivity | The aldehyde group is reactive. The thiazole ring can react with strong oxidizing agents. Mixing with incompatible materials could lead to hazardous reactions. |
Given this profile, 2-Formylthiazole-5-carboxylic acid must be managed as a hazardous waste.
The Disposal Philosophy: Prioritizing Safety and Compliance
Given the multifunctional nature of 2-Formylthiazole-5-carboxylic acid and the potential for complex and hazardous reactions if degradation is attempted without a fully validated procedure, the primary and recommended disposal route is collection by a licensed hazardous waste management company without prior chemical treatment .
The rationale for this approach is rooted in the "precautionary principle" of chemical safety. Attempting to neutralize the carboxylic acid or oxidize the aldehyde in a mixed waste stream without a complete understanding of the reaction kinetics and potential byproducts could lead to:
-
Uncontrolled exothermic reactions.
-
Generation of toxic gases.
-
Formation of new, potentially more hazardous compounds from the degradation of the thiazole ring.
The following procedural guide is therefore focused on the safe collection, storage, and hand-off of this chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.
Step 1: Point-of-Generation Waste Collection
Proper segregation and containment at the source are critical to prevent accidental mixing and exposure.
-
Designate a Waste Container:
-
Use a dedicated, chemically compatible container for 2-Formylthiazole-5-carboxylic acid waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Container:
-
Immediately label the container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "2-Formylthiazole-5-carboxylic acid"
-
The hazard characteristics: "Toxic," "Corrosive (Acidic)"
-
The date of first accumulation.
-
The name of the principal investigator and the laboratory location.
-
-
-
Collect the Waste:
-
Collect all waste forms of the compound, including unused solid material, solutions, and contaminated consumables (e.g., weighing paper, pipette tips).
-
If collecting solutions, note the solvent on the waste label. Do not mix with incompatible waste streams.
-
Step 2: Segregation and Incompatible Materials
To prevent dangerous reactions, waste 2-Formylthiazole-5-carboxylic acid must be stored separately from incompatible chemicals.
Table of Incompatibilities:
| Chemical Class | Rationale for Incompatibility |
| Strong Oxidizing Agents | May react violently with the thiazole ring and the aldehyde group. |
| Strong Bases | Will react exothermically with the carboxylic acid group. |
| Strong Acids | While acidic itself, mixing with strong, oxidizing acids could lead to unknown degradation of the thiazole ring. |
| Reducing Agents | May react with the aldehyde group. |
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Containment: Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Volume Limits: Do not exceed the SAA volume limits as defined by your institution and local regulations (typically 55 gallons for total hazardous waste and 1 quart for acutely hazardous waste).
Regulatory Considerations and Waste Classification
The disposal of hazardous waste is regulated by national and local authorities. In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Waste Characterization:
As a generator of the waste, you are responsible for determining if it is a hazardous waste.[6] For a novel or specialty chemical like 2-Formylthiazole-5-carboxylic acid, this is typically done by assessing its characteristics:
-
Ignitability: Unlikely for this compound in solid form.
-
Corrosivity: Likely to be considered corrosive due to the carboxylic acid group if the pH of a waste solution is ≤ 2.
-
Reactivity: Unlikely to be reactive under normal conditions, but this should be confirmed.
-
Toxicity: Based on data from analogous compounds, it is prudent to manage this waste as toxic.[1][2]
EPA Hazardous Waste Codes:
There is no specific "listed" waste code (F, K, P, or U lists) for 2-Formylthiazole-5-carboxylic acid. Therefore, if the waste is determined to be hazardous, it would be assigned one or more characteristic waste codes:
-
D002: For corrosivity (if the pH is within the specified range).
-
It may also be assigned a toxicity characteristic code (D004-D043) if it is found to contain any of the regulated contaminants above their threshold levels, though this is unlikely for the pure compound.
Your institution's Environmental Health and Safety (EHS) department will be the ultimate authority on assigning the correct waste codes.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to protect personnel and the environment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep the material into a designated waste container. Avoid generating dust.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Conclusion: A Commitment to Safety
The proper disposal of 2-Formylthiazole-5-carboxylic acid is a critical component of responsible laboratory practice. By treating this compound as a hazardous waste and following a disciplined protocol of segregation, containment, and professional disposal, we uphold our commitment to the safety of our colleagues and the stewardship of our environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
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International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]
-
ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubMed. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. [Link]
-
European Chemicals Agency. ECHA Homepage. [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids.
-
ResearchGate. (2025). ChemInform Abstract: A Controlled Stepwise Oxidation of Ethyl 2-Oxothiazolidine-4- carboxylate to the Corresponding 2-Hydroxythiazole. [Link]
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Navigating the Handling of 2-Formylthiazole-5-carboxylic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-Formylthiazole-5-carboxylic acid (CAS 603999-24-2), a heterocyclic building block with significant potential in medicinal chemistry.[1][2] By understanding the inherent chemical properties and associated hazards of this compound, we can implement robust safety protocols that protect laboratory personnel and ensure the reliability of research outcomes.
Immediate Safety Concerns and Hazard Assessment
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to minimizing exposure to 2-Formylthiazole-5-carboxylic acid. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Nitrile gloves offer good resistance to weak acids and a range of organic compounds.[6][7][8] Thicker gloves provide increased protection against potential permeation. |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from splashes and airborne particles of the solid compound.[3] |
| Body Protection | A fully-buttoned laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of airborne particles.[9][10] Work practices should aim to minimize dust generation.[5][11] |
Procedural Guidance for Safe Handling
Adherence to a systematic, step-by-step process for handling 2-Formylthiazole-5-carboxylic acid is crucial. The following workflow is designed to ensure a safe and controlled experimental environment.
Donning and Doffing of PPE: A Critical Sequence
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove your safety goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management and Waste Disposal
In the event of a spill, it is essential to have a clear and immediate action plan.
For a Small Spill (in a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing your full PPE, absorb the spill with an inert material such as vermiculite or sand.[12]
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
All waste containing 2-Formylthiazole-5-carboxylic acid, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[13] Follow your institution's and local regulations for chemical waste disposal.[14][15] Do not dispose of this chemical down the drain or in general waste.[15]
Building a Culture of Safety
The principles outlined in this guide are foundational to a robust safety culture. It is the responsibility of every researcher to be knowledgeable about the hazards of the chemicals they handle and to adhere to established safety protocols. For further information on chemical safety, consult the NIOSH Pocket Guide to Chemical Hazards.[12] By prioritizing safety, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific endeavors.
References
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AIBON SAFETY. (2024). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
